molecular formula C5H14Cl2N2 B1376466 cis-Cyclopentane-1,3-diamine dihydrochloride CAS No. 63591-57-1

cis-Cyclopentane-1,3-diamine dihydrochloride

Cat. No.: B1376466
CAS No.: 63591-57-1
M. Wt: 173.08 g/mol
InChI Key: UQEZIVFRVHUPSU-UHFFFAOYSA-N
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Description

cis-Cyclopentane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2 . It is a derivative of cyclopentane, featuring two amine groups attached to the first and third carbon atoms in a cis configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Mechanism of Action

Target of Action

The primary targets of cis-Cyclopentane-1,3-diamine dihydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation . As more research is conducted, the specific effects of this compound at the molecular and cellular level will be better understood.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other compounds or enzymes

Biochemical Analysis

Biochemical Properties

cis-Cyclopentane-1,3-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism. The nature of these interactions often involves the formation of hydrogen bonds between the amine groups of this compound and the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation or apoptosis depending on the cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate access. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to alterations in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, which can affect its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily modulate enzyme activity. At higher doses, it can lead to toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the metabolic flux of amino acids and other metabolites. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its function, as it needs to reach target enzymes and proteins to modulate their activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules, enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclopentane-1,3-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of cyclopentanone oxime followed by catalytic hydrogenation. The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical-grade compounds .

Chemical Reactions Analysis

Types of Reactions: cis-Cyclopentane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include imines, nitriles, and various substituted amine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

cis-Cyclopentane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • cis-Cyclopentane-1,2-diamine dihydrochloride
  • trans-Cyclopentane-1,2-diamine dihydrochloride
  • trans-Cyclopentane-1,3-diamine dihydrochloride

Comparison: cis-Cyclopentane-1,3-diamine dihydrochloride is unique due to its specific cis configuration, which imparts distinct steric and electronic properties compared to its trans isomers. This configuration can influence its reactivity and interaction with biological targets, making it particularly valuable in certain applications .

Properties

IUPAC Name

cyclopentane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEZIVFRVHUPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63591-57-1
Record name cyclopentane-1,3-diamine dihydrochloride
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